molecular formula C10H10N4O2 B1450806 3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 878668-66-7

3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B1450806
CAS RN: 878668-66-7
M. Wt: 218.21 g/mol
InChI Key: ZPAKDBICYBWQCL-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have antimicrobial properties . It has been used in the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties . These derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum .

Antifungal Activity

The compound has also been used in the synthesis of N-aryl-2-(2-hydroxyphenylamino)ethylenediamine derivatives . These derivatives have been evaluated for their antifungal activity against six selected species of phytopathogenic fungi . One of the synthesized compounds demonstrated 97.7% inhibitory activity against S. sclerotiorum at a concentration of 50 μg/mL .

Anti-HIV Activity

2-Aminothiazoles, a class of organic medicinal compounds used as a starting material for the synthesis of diverse range of heterocyclic analogues, have shown promising therapeutic roles as anti-HIV agents . Given the structural similarity, it’s possible that “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” could also have potential anti-HIV applications.

Antioxidant Activity

2-Aminothiazoles have also been found to have antioxidant properties . This suggests that “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” could potentially be used in research related to oxidative stress and related diseases .

Antitumor Activity

2-Aminothiazoles have shown promising therapeutic roles as antitumor agents . This suggests that “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” could potentially be used in cancer research .

Anti-Inflammatory & Analgesic Agents

2-Aminothiazoles have been utilized as starting material for the synthesis of compounds with anti-inflammatory and analgesic properties . This suggests that “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” could potentially be used in research related to inflammation and pain management .

properties

IUPAC Name

3-(2-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKDBICYBWQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424595
Record name 3-(2-Hydroxyanilino)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

CAS RN

878668-66-7
Record name 3-(2-Hydroxyanilino)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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